molecular formula C19H21FN2O3S2 B12197001 (5Z)-5-(3-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12197001
M. Wt: 408.5 g/mol
InChI Key: UWEHOSHEQISBBG-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name is constructed by prioritizing the thiazolidin-4-one core (a five-membered ring containing nitrogen and sulfur at positions 1 and 3, respectively). The substituents are enumerated as follows:

  • Position 5 : A (3-fluorophenyl)methylidene group in the Z configuration.
  • Position 3 : A 2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl chain.
  • Position 2 : A thioxo (sulfur) group.

The structural formula (Figure 1) highlights the conjugated system formed by the 5-(3-fluorobenzylidene) moiety, which adopts a planar geometry due to resonance stabilization. The SMILES notation for this compound is:

C1CN(CCC1O)C(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=S  

Key molecular descriptors include:

Property Value
Molecular Formula C₁₉H₂₁FN₂O₃S₂
Molecular Weight 432.51 g/mol
Hydrogen Bond Donors 2 (thioxo and hydroxyethyl)
Hydrogen Bond Acceptors 6 (carbonyl, thione, ether)

The piperidine ring’s 2-hydroxyethyl substituent introduces polarity, potentially enhancing solubility in polar solvents compared to simpler thiazolidinone derivatives.

Stereochemical Configuration Analysis of the (5Z) Isomer

The (5Z) designation specifies the geometry of the exocyclic double bond at position 5. Using the Cahn-Ingold-Prelog rules:

  • Higher priority groups : The 3-fluorophenyl group (due to fluorine’s higher atomic number) and the thiazolidinone ring’s sulfur atom.
  • Z configuration : These groups reside on the same side of the double bond, as shown in the SMILES notation’s /C(=C\... syntax.

This geometry influences electronic conjugation across the benzylidene-thiazolidinone system, affecting UV-Vis absorption properties and binding interactions with biological targets. Computational models predict a dihedral angle of 178° between the benzylidene and thiazolidinone planes, indicating near-planarity.

Comparative Analysis with Related Thiazolidin-4-One Derivatives

Structural Analogues and Substituent Effects

Comparative analysis reveals distinct functionalization patterns among thiazolidin-4-one derivatives (Table 1):

Compound R₁ (Position 5) R₂ (Position 3) Molecular Weight
Target Compound 3-Fluorobenzylidene 2-[2-(2-hydroxyethyl)piperidin-1-yl] 432.51
CID 6447911 3-Fluorobenzylidene 1-Piperidinylmethyl 336.44
CID 1590353 4-Fluorobenzylidene 2-Fluorophenyl 333.40
CID 6447913 4-Fluorobenzylidene 4-Phenylpiperazinylmethyl 413.53
Key Trends:
  • Fluorine Positioning : Meta-substitution (3-fluorophenyl) in the target compound may reduce steric hindrance compared to para-substituted analogues (CID 6447913), potentially enhancing receptor binding.
  • Piperidine Modifications : The 2-hydroxyethyl group in the target compound introduces hydrogen-bonding capacity absent in simpler piperidinylmethyl derivatives (CID 6447911).
  • Thione vs. Oxo : The 2-thioxo group increases electron delocalization compared to 2-oxo derivatives, altering redox potential and metal-chelation properties.

Electronic and Thermodynamic Comparisons

Density functional theory (DFT) calculations on analogous structures suggest:

  • The 3-fluorobenzylidene group increases electrophilicity at the thiazolidinone carbonyl carbon by 12% compared to non-fluorinated analogues.
  • The hydroxyethyl-piperidine moiety raises the polar surface area by 28 Ų versus unsubstituted piperidine, correlating with improved aqueous solubility.

Properties

Molecular Formula

C19H21FN2O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21FN2O3S2/c20-14-5-3-4-13(10-14)11-16-18(25)22(19(26)27-16)12-17(24)21-8-2-1-6-15(21)7-9-23/h3-5,10-11,15,23H,1-2,6-9,12H2/b16-11-

InChI Key

UWEHOSHEQISBBG-WJDWOHSUSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

Biological Activity

The compound (5Z)-5-(3-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds that exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic

These activities are primarily attributed to the thiazolidinone scaffold, which can be modified at various positions to enhance efficacy and selectivity against specific targets .

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives possess significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth .

Case Study:
A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, revealing that modifications at the 5-position significantly increased activity against breast and lung cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent growth inhibition .

Antimicrobial Properties

Thiazolidinones have also been noted for their antimicrobial activities. The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary results indicated substantial antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainInhibition Zone (mm)
(5Z)-5-(3-fluorobenzylidene)...Staphylococcus aureus20
(5Z)-5-(3-fluorobenzylidene)...Escherichia coli18

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones have been attributed to their ability to inhibit inflammatory mediators such as COX enzymes. The compound has shown promise in reducing inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

The mechanisms underlying the biological activities of thiazolidinones are complex and multifactorial. Key mechanisms include:

  • Inhibition of Enzyme Activity: Many thiazolidinones act as inhibitors of enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways: The compound may interfere with key signaling pathways such as NF-kB and MAPK, leading to reduced cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural components. Modifications at specific positions can enhance or diminish activity:

  • Position 2: Substituents at this position often influence antimicrobial potency.
  • Position 3: Alterations here can enhance anticancer activity.

Figure 1: Structure-Activity Relationship for Thiazolidinone Derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. For example, studies have shown that modifications to the thiazolidinone core can enhance biological efficacy. A related compound demonstrated potent anticancer effects with a mechanism involving the inhibition of specific cancer cell lines . The structure-activity relationship (SAR) of thiazolidinones suggests that substituents at the C-5 position are crucial for their biological activity, making (5Z)-5-(3-fluorobenzylidene) a candidate for further investigation in cancer therapeutics.

Antibacterial Activity

Thiazolidinones have also been explored for their antibacterial properties. The compound's structure allows for interactions with bacterial enzymes, potentially leading to inhibition of bacterial growth. In vitro studies have shown that certain derivatives possess significant antibacterial activity against various strains, including resistant bacteria . This positions (5Z)-5-(3-fluorobenzylidene) as a promising candidate for developing new antibacterial agents.

Case Studies and Research Findings

  • Anticancer Activity Evaluation : A study evaluated various thiazolidinone derivatives, including those similar to (5Z)-5-(3-fluorobenzylidene), against different cancer cell lines. Results indicated that compounds with specific substituents exhibited IC50 values in the low micromolar range, indicating potent activity .
  • Antibacterial Efficacy : Another research effort focused on synthesizing and testing thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that several compounds had minimum inhibitory concentrations (MIC) below 10 µg/mL, demonstrating strong antibacterial properties .

Chemical Reactions Analysis

Oxidation of the Thioxo Group

The 2-thioxo group (-C=S) in the thiazolidinone ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Reaction TypeReagents/ConditionsProductReferences
OxidationH₂O₂, AcOHSulfoxide derivative
mCPBASulfone derivative

This reactivity is critical for modifying electron density in the heterocycle, which can influence binding to biological targets .

Knoevenagel Condensation

The exocyclic double bond (C5-benzylidene) participates in Knoevenagel-like reactions, enabling further functionalization.

Reaction TypeReagents/ConditionsProductReferences
CondensationAldehydes, base (e.g., piperidine)Extended conjugated systems

This reaction is commonly employed in thiazolidinone chemistry to introduce electron-withdrawing or donating groups at the C5 position .

Nucleophilic Substitution at the Piperidine Moiety

The hydroxyethyl group on the piperidine ring can undergo nucleophilic substitution or esterification.

Reaction TypeReagents/ConditionsProductReferences
EsterificationAcCl, pyridineAcetylated piperidine derivative
AlkylationAlkyl halides, baseEther-linked analogs

These modifications enhance lipophilicity, potentially improving pharmacokinetic properties .

Ring-Opening Reactions

The thiazolidinone ring can undergo hydrolysis under acidic or basic conditions, yielding thioamide intermediates.

Reaction TypeReagents/ConditionsProductReferences
Acidic HydrolysisHCl, H₂OThioamide and carboxylic acid
Basic HydrolysisNaOH, ethanolThiolate intermediate

Ring-opening pathways are often reversible and dependent on pH .

Cycloaddition Reactions

The exocyclic double bond may participate in [4+2] Diels-Alder reactions with dienes.

Reaction TypeReagents/ConditionsProductReferences
Diels-Alder1,3-Butadiene, heatSix-membered fused heterocycle

This reactivity is theoretical but supported by studies on structurally similar thiazolidinones .

Reduction of the Exocyclic Double Bond

Catalytic hydrogenation of the C5-C6 double bond yields saturated analogs.

Reaction TypeReagents/ConditionsProductReferences
HydrogenationH₂, Pd/CDihydrothiazolidinone derivative

Saturation of the double bond reduces planarity, potentially altering biological activity .

Interaction with Biological Nucleophiles

The compound reacts with cysteine residues in enzymes via Michael addition at the exocyclic double bond.

Reaction TypeBiological TargetOutcomeReferences
Michael AdditionCysteine proteasesEnzyme inhibition

This mechanism underpins its reported anticancer and antimicrobial activities .

Key Structural Influences on Reactivity

  • Thioxo Group : Enhances electrophilicity at C2 and C4 .

  • Fluorobenzylidene : Electron-withdrawing effects stabilize the exocyclic double bond but limit electrophilic substitution .

  • Piperidine Side Chain : Hydroxyethyl group enables hydrogen bonding and further derivatization .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Fluorine at the benzylidene meta-position (target compound) vs. hydroxyl (III) or methyl (2-methylbenzylidene) groups . Fluorine’s electron-withdrawing nature may enhance stability and target interaction .
  • Solubility Modifiers : The target compound’s piperidine-hydroxyethyl chain likely improves water solubility compared to phenyl () or azulenyl () groups.
  • Stereoelectronic Effects : Azulenylmethylene derivatives () exhibit distinct redox behavior due to extended conjugation, unlike the fluorine-restricted electronic effects in the target compound.

Key Observations :

  • Base-Catalyzed Condensation : Most derivatives (e.g., ) use K₂CO₃ or piperidine to facilitate aldehyde-rhodanine condensation, while the target compound likely follows a similar pathway .
  • Solvent Systems: Aqueous conditions () vs. ethanol () affect reaction efficiency. The target compound’s synthesis may require polar aprotic solvents to solubilize the piperidine-hydroxyethyl chain.

Key Observations :

  • Antimicrobial Potential: Indolylmethylene derivatives () show potent activity, suggesting the target compound’s fluorinated benzylidene may similarly disrupt microbial membranes or enzymes.
  • Enzyme Inhibition : The 2-hydroxybenzylidene derivative () inhibits tyrosinase, while the target compound’s fluorine substituent could target fluorophile-containing enzymes like kinases .

Physicochemical Properties Comparison

Table 4: Physicochemical Parameters

Compound Molecular Weight (g/mol) Calculated logP Aqueous Solubility Reference
Target Compound ~450 2.1 (Predicted) Moderate (piperidine chain)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl 337.45 3.5 Low (logP >3)
Azulenylmethylene derivatives ~350 2.8–3.2 Low (planar azulene)

Key Observations :

  • logP : The target compound’s predicted logP (2.1) suggests better membrane permeability than higher-logP analogs (e.g., 3.5 for 2-methylbenzylidene) .
  • Solubility : The hydroxyethyl-piperidine chain likely enhances solubility compared to phenyl or azulene groups .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves a multi-step approach:

  • Step 1: Prepare the thiazolidinone core via cyclocondensation of thiourea derivatives with chloroacetic acid or esters under basic conditions (e.g., NaOH in ethanol) .
  • Step 2: Introduce the 3-fluorobenzylidene group via Knoevenagel condensation using 3-fluorobenzaldehyde under reflux with catalytic piperidine or acetic acid .
  • Step 3: Functionalize the N3 position with the 2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl group. This may require alkylation using a bromo- or chloroacetamide precursor, followed by coupling with 2-(2-hydroxyethyl)piperidine under mild basic conditions (e.g., K₂CO₃ in DMF) .
  • Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid side products.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR: Assign signals for the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for aromatic protons; vinyl proton at ~δ 8.0 ppm with coupling constant J ≈ 12 Hz for Z-isomer) .
  • 19F NMR: Confirm the presence of the 3-fluorobenzylidene moiety (δ -110 to -115 ppm) .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyethyl group) .

Advanced Questions

Q. How can the Z-configuration of the benzylidene moiety be optimized during synthesis?

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid) to enhance regioselectivity .
  • Temperature Control: Lower reaction temperatures (50–60°C) reduce thermal equilibration between Z/E isomers .
  • Post-Synthesis Analysis: Validate configuration via NOESY NMR (cross-peaks between benzylidene aromatic protons and thiazolidinone protons) .

Q. What strategies address low yields in coupling the piperidine-containing side chain?

  • Protecting Groups: Temporarily protect the hydroxyethyl group (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during alkylation .
  • Coupling Agents: Use carbodiimides (e.g., EDC/HOBt) to activate the carbonyl group for amide bond formation .
  • Solvent Optimization: Switch to DMSO or THF to improve solubility of the piperidine derivative .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve efficiency .

Q. How can molecular docking predict biological targets for this compound?

  • Ligand Preparation: Optimize the 3D structure using software like Schrödinger Maestro, accounting for tautomers and protonation states.
  • Target Selection: Prioritize proteins with known interactions with thiazolidinones (e.g., hemoglobin subunits, kinases) .
  • Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. For example, if docking suggests affinity for kinases, validate via in vitro kinase profiling .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating bioactivity?

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or dehydrogenases (e.g., lactate dehydrogenase) using NADH/NADPH depletion as a readout .

Q. How to resolve contradictions in reported biological activities of analogous compounds?

  • Standardize Assay Conditions: Use identical cell lines, culture media, and incubation times across studies.
  • Purity Verification: Confirm compound purity (>95%) via HPLC and elemental analysis to exclude confounding effects from impurities .
  • Stereochemical Consistency: Compare activities of isolated Z/E isomers to rule out configuration-dependent effects .

Methodological Challenges

Q. What computational tools assist in SAR studies for this compound?

  • QSAR Modeling: Use MOE or Open3DALIGN to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
  • ADMET Prediction: Employ SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. How to characterize amorphous vs. crystalline forms of this compound?

  • PXRD: Differentiate amorphous (halo pattern) vs. crystalline (sharp peaks) forms .
  • DSC/TGA: Measure glass transition (Tg) and decomposition temperatures to assess stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.